1-(4-aminophenyl)-1-ethanone N-(8-quinolinyl)hydrazone
Overview
Description
1-(4-Aminophenyl)-1-ethanone N-(8-quinolinyl)hydrazone, often referred to as APEQH, is an organic compound belonging to the class of quinoline derivatives. It is a heterocyclic compound with a quinoline ring system and a phenyl-ethanone moiety. APEQH has been studied for its potential applications in medicinal chemistry and pharmaceutical research due to its unique structure and properties.
Scientific Research Applications
Synthesis and Biological Activities
1-(4-aminophenyl)-1-ethanone N-(8-quinolinyl)hydrazone and its derivatives are extensively researched in the synthesis of various compounds with potential biological and medicinal applications. For example, diaryl and triaryl hydrazone derivatives have been evaluated for their activities in areas like anti-implantation, uterotrophic, antiuterotrophic, anticancer, and antimicrobial applications. Specific compounds in this category have shown promising results in inhibiting uterotrophic activities and exhibiting cytotoxicity against certain human malignant breast cell lines (Pandey, Pal, Dwivedi, & Hajela, 2002).
Utility in Heterocyclic Synthesis
The utility of 1-(4-substituted-aminophenyl) ethanones, including the specific compound , is significant in the synthesis of heterocyclic compounds. These compounds serve as critical intermediates for synthesizing various systems like thiophene, oxazole, triazole, pyrimidine, pyridine, quinolone, and coumarin, which have extensive applications in biological and medicinal research (Salem, Helal, Alzahrani, & Gouda, 2021).
Anticancer Potential
Some derivatives of this compound exhibit significant anticancer potential. For instance, certain anilino-3H-pyrrolo[3,2-f]quinoline derivatives, which include similar structural motifs, have shown high antiproliferative activity, suggesting their potential as anticancer agents. They act by forming intercalative complexes with DNA, inhibiting DNA topoisomerase II, and blocking the cell cycle in specific phases, which may lead to apoptosis (Via et al., 2008).
properties
IUPAC Name |
N-[(E)-1-(4-aminophenyl)ethylideneamino]quinolin-8-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4/c1-12(13-7-9-15(18)10-8-13)20-21-16-6-2-4-14-5-3-11-19-17(14)16/h2-11,21H,18H2,1H3/b20-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYPSUYBPAOGKB-UDWIEESQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC2=C1N=CC=C2)C3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=CC2=C1N=CC=C2)/C3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901327880 | |
Record name | N-[(E)-1-(4-aminophenyl)ethylideneamino]quinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901327880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821649 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
478258-24-1 | |
Record name | N-[(E)-1-(4-aminophenyl)ethylideneamino]quinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901327880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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